molecular formula C21H20N4O3 B14964734 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B14964734
M. Wt: 376.4 g/mol
InChI Key: ORSJTJLCIOABQS-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core fused with a piperidine ring and a furylmethyl group

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using metal-free and mild reaction conditions to ensure efficiency and environmental sustainability .

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the furylmethyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The molecular pathways involved include the inhibition of kinase activity and modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H20N4O3/c26-21(22-12-15-4-3-11-27-15)14-7-9-25(10-8-14)20-19-18(23-13-24-20)16-5-1-2-6-17(16)28-19/h1-6,11,13-14H,7-10,12H2,(H,22,26)

InChI Key

ORSJTJLCIOABQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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